

Thermodynamic Properties of Gaseous Plutonium Hexafluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Plutonium hexafluoride*

Cat. No.: *B084494*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous **plutonium hexafluoride** (PuF_6). The information presented herein is curated from experimental data and theoretical calculations, offering a critical resource for professionals working with this volatile and highly reactive compound. All quantitative data are summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for key measurements are also provided.

Core Thermodynamic Properties

Gaseous **plutonium hexafluoride** is the most volatile compound of plutonium and plays a significant role in certain nuclear material processing applications. A thorough understanding of its thermodynamic properties is crucial for safe handling, process design, and modeling of its chemical behavior.

Enthalpy, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy and entropy of formation are fundamental thermodynamic quantities that dictate the stability and reactivity of a compound. For gaseous PuF_6 , these values have been determined through a combination of experimental measurements and theoretical calculations.

Property	Value	Conditions
Standard Enthalpy of Formation (ΔH°_f) [gas]	$-2125.5 \pm 8.4 \text{ kJ/mol}$ ($-508 \pm 2 \text{ kcal/mol}$)	at 298.15 K (25 °C) and 1 atm
Standard Molar Entropy (S°) [gas]	$369.3 \pm 8.4 \text{ J/(mol}\cdot\text{K)}$ (88.29 cal/mol·K)	at 298.15 K (25 °C) and 1 atm
Standard Gibbs Free Energy of Formation (ΔG°_f) [gas]	-2058.1 kJ/mol (calculated)	at 298.15 K (25 °C) and 1 atm

Vapor Pressure and Phase Transitions

The volatility of PuF_6 is a key characteristic, and its vapor pressure has been experimentally determined over a range of temperatures.

The vapor pressure of solid PuF_6 can be described by the following equation for the temperature range of 0 to 51.59 °C: $\log_{10}(P / \text{Torr}) = 10.613 - 2531 / T$

For liquid PuF_6 , in the temperature range of 51.59 to 77.1 °C, the vapor pressure is given by: $\log_{10}(P / \text{Torr}) = 7.696 - 1619 / T$

where P is the pressure in Torr and T is the absolute temperature in Kelvin.

Key phase transition points for **plutonium hexafluoride** are summarized in the table below.

Property	Value
Triple Point Temperature	51.58 °C (324.73 K)
Triple Point Pressure	710 hPa (530 Torr)
Boiling Point (at 1 atm)	62 °C (335 K)
Heat of Sublimation (ΔH_{sub})	50.6 kJ/mol (12.1 kcal/mol)[1]
Heat of Vaporization (ΔH_{vap})	30.96 kJ/mol (7.4 kcal/mol)[1]
Heat of Fusion (ΔH_{fus})	19.64 kJ/mol (4.7 kcal/mol)

Calculated Thermodynamic Functions

Based on spectroscopic data, specifically the fundamental vibrational frequencies of the gaseous PuF_6 molecule, a comprehensive set of thermodynamic functions has been calculated using statistical mechanics principles for an ideal gas at one atmosphere. These functions are indispensable for modeling the behavior of PuF_6 in various chemical processes and environments.

Fundamental Vibrational Frequencies of Gaseous PuF_6 :

Mode	Symmetry	Wavenumber (cm^{-1})
ν_1	a_1g	628
ν_2	e_g	523
ν_3	f_{1u}	615
ν_4	f_{1u}	206
ν_5	f_{2g}	211
ν_6	f_{2u}	141

Using these vibrational frequencies and the molecular weight of PuF_6 ($^{358}\text{PuF}_6$), the following thermodynamic functions have been calculated for the gaseous state at various temperatures.

Calculated Thermodynamic Functions for Gaseous PuF_6 at 1 atm:

Temperature (K)	C _p (J/mol·K)	S° (J/mol·K)	-[G°-H°(298)]/T (J/mol·K)	H°-H°(298) (kJ/mol)
298.15	127.3	369.3	369.3	0.00
300	127.6	370.1	369.3	0.24
400	139.8	408.3	374.2	13.64
500	146.1	439.6	384.6	27.50
600	149.9	466.1	397.1	41.40
700	152.4	489.0	410.1	55.23
800	154.2	509.2	422.9	69.04
900	155.5	527.3	435.3	82.80
1000	156.5	543.7	447.2	96.50

Experimental Protocols

The determination of thermodynamic properties for a substance as challenging as **plutonium hexafluoride** requires specialized and robust experimental techniques. The high radioactivity, corrosivity, and volatility of PuF₆ necessitate the use of contained systems and sensitive measurement apparatus.

Vapor Pressure Measurement using a Quartz Sickle Gauge

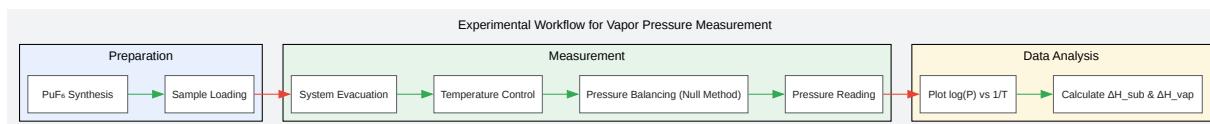
Objective: To accurately measure the vapor pressure of solid and liquid PuF₆ as a function of temperature.

Apparatus:

- Sample Manifold: Constructed from a corrosion-resistant material such as nickel or Monel, capable of being evacuated to high vacuum and heated uniformly.
- Quartz Sickle Gauge: A differential pressure transducer where the deflection of a thin quartz membrane (the "sickle") is used to measure the pressure difference between the sample and

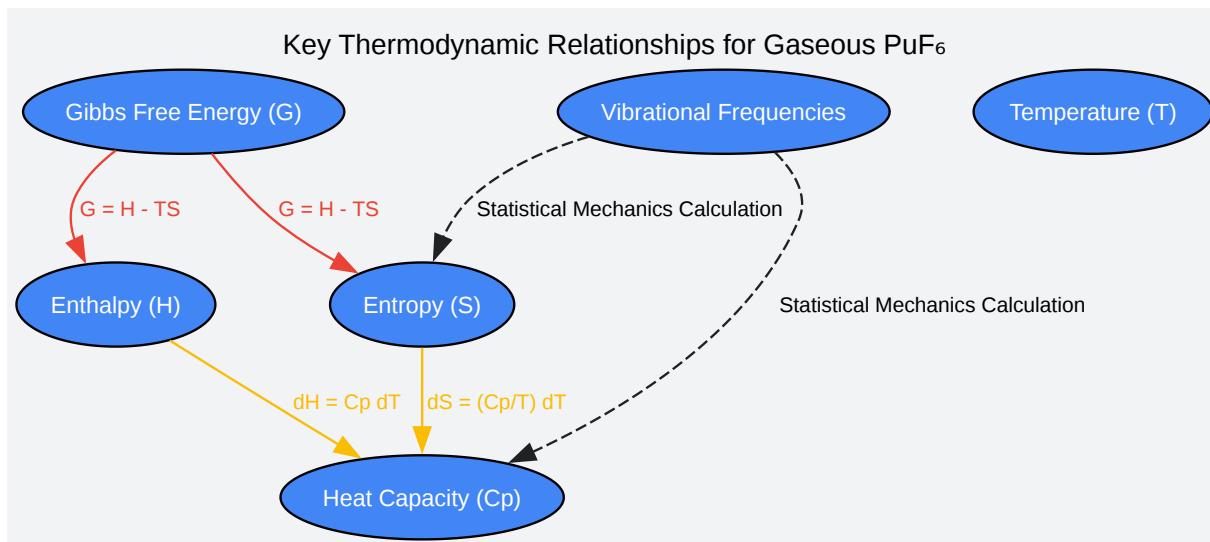
a reference vacuum. The null position of the sickle is detected optically.

- Constant Temperature Bath: A thermostatically controlled liquid or air bath to maintain the sample at a precise and stable temperature.
- High-Vacuum System: Capable of achieving pressures below 10^{-6} Torr.
- Pressure Measurement System: A calibrated manometer or pressure transducer to measure the balancing pressure of an inert gas.
- Glovebox: All experimental work must be conducted within a high-integrity glovebox to ensure containment of the radioactive material.


Procedure:

- Sample Preparation: A small, known quantity of high-purity PuF_6 is synthesized and transferred into the sample side of the quartz sickle gauge apparatus within the glovebox.
- System Evacuation: The entire apparatus is evacuated to a high vacuum to remove any residual gases.
- Temperature Equilibration: The sample is brought to the desired temperature using the constant temperature bath and allowed to equilibrate until the temperature is stable.
- Pressure Measurement (Null Method):
 - The vapor pressure exerted by the PuF_6 sample causes the quartz sickle to deflect.
 - A dry, inert gas (e.g., nitrogen or argon) is slowly introduced into the reference side of the gauge.
 - The pressure of the inert gas is adjusted until the sickle returns to its original null position, as observed through the optical detection system.
 - At this point, the pressure of the inert gas is equal to the vapor pressure of the PuF_6 . This pressure is measured using the external calibrated manometer.

- Data Collection: The vapor pressure is recorded at various stable temperatures, both for the solid and liquid phases, by incrementally increasing and then decreasing the temperature to check for hysteresis.
- Data Analysis: The logarithm of the measured vapor pressure is plotted against the inverse of the absolute temperature (Clausius-Clapeyron plot) to determine the heats of sublimation and vaporization.


Visualizations

To better illustrate the relationships and processes described in this guide, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Caption: Workflow for vapor pressure determination of PuF₆.

[Click to download full resolution via product page](#)

Caption: Interrelation of thermodynamic properties for gaseous PuF₆.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Thermodynamic Properties of Gaseous Plutonium Hexafluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084494#thermodynamic-properties-of-gaseous-plutonium-hexafluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com